molecular formula C8H10F2N2O2 B2859398 3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid CAS No. 1946818-52-5

3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2859398
CAS No.: 1946818-52-5
M. Wt: 204.177
InChI Key: IVTNQNUGMWSTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid is a pyrazole-carboxylic acid derivative of significant interest in chemical and agrochemical research. This compound is part of a broader class of difluoromethyl-substituted pyrazoles, which are key structural motifs in the development of active ingredients for crop protection . Research into related pyrazole-4-carboxylic acids highlights their importance as synthetic intermediates for novel fungicides, with purification processes well-established to achieve high purity for research applications . The structural features of this compound, particularly the difluoromethyl group and the propanoic acid chain, make it a valuable scaffold for further chemical modification. It can be utilized in organic synthesis to build more complex molecules, in analytical studies as a reference standard, and in discovery research for investigating structure-activity relationships. The compound is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-5-4-6(8(9)10)11-12(5)3-2-7(13)14/h4,8H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTNQNUGMWSTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid typically involves several steps. One common method includes the reaction of difluoroacetic acid with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may vary, but they generally aim to optimize the reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Predicted) LogP (Predicted)
Target Compound C₈H₁₀F₂N₂O₂ 218.17 3.8–4.2 1.5–2.0
3-[3-(Difluoromethyl)-5-methyl]butanoic acid C₉H₁₂F₂N₂O₂ 216.20 4.24 2.3
3-(3-Amino-5-methyl)propanoic acid HCl C₇H₁₁ClN₃O₂ 230.19 2.5 (acid), 9.8 (amine) -0.5
4-Bromo-5-methyl-3-CF₃ analog C₈H₇BrF₃N₂O₂ 305.06 3.5 2.8

Q & A

Q. What are the recommended synthetic routes for 3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, starting with pyrazole ring formation followed by functionalization. Key steps include:

  • Pyrazole core construction : Cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions.
  • Difluoromethyl introduction : Use of difluoromethylation reagents (e.g., ClCF2_2H) in the presence of transition-metal catalysts .
  • Propanoic acid linkage : Alkylation or nucleophilic substitution to attach the carboxylic acid moiety. Optimization requires controlling temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd/C for hydrogenation steps). Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 19^{19}F NMR confirm the difluoromethyl group (δ ~5.5–6.5 ppm for CF2_2H) and pyrazole protons (δ 6.2–7.8 ppm). 13^{13}C NMR identifies carbonyl carbons (δ ~170 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (1700–1750 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (calculated for C8_8H10_{10}F2_2N2_2O2_2: 218.07 g/mol) .

Q. What are the primary chemical reactivity patterns observed in this compound?

  • Acid-base behavior : The carboxylic acid group (pKa ~4.5) enables salt formation with bases (e.g., NaOH), critical for solubility in biological assays.
  • Electrophilic substitution : The pyrazole ring undergoes halogenation or nitration at the 4-position under mild conditions.
  • Hydrogen bonding : The difluoromethyl group enhances binding to enzymes via weak C-F···H-N interactions .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Contradictions often arise from assay-specific variables:

  • Target selectivity : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to differentiate from broad-spectrum antimicrobial effects .
  • Cellular uptake : Measure intracellular concentrations via LC-MS to correlate activity with bioavailability.
  • Structural analogs : Compare with derivatives lacking the difluoromethyl group to isolate functional group contributions .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., dihydrofolate reductase).
  • MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR modeling : Correlate substituent electronegativity (e.g., F vs. Cl) with inhibitory potency using Gaussian-based descriptors .

Q. How can reaction yields be improved during scale-up synthesis?

  • Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps (yields vary by 15–20%).
  • Solvent optimization : Replace DMF with MeCN to reduce side-product formation.
  • Flow chemistry : Continuous-flow reactors minimize thermal degradation during exothermic steps .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating enzyme inhibition?

  • Kinetic assays : Measure IC50_{50} values via spectrophotometric monitoring of substrate depletion (e.g., NADH oxidation at 340 nm).
  • Fluorescence polarization : Track binding affinity using fluorescently labeled enzymes.
  • Control experiments : Include known inhibitors (e.g., methotrexate for DHFR) to validate assay conditions .

Q. How should stability studies be designed for this compound under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Plasma stability : Use human plasma at 37°C; quench with acetonitrile and quantify parent compound.
  • Light sensitivity : Store samples under UV/visible light (300–800 nm) to assess photodegradation .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for dose-response studies?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50}.
  • ANOVA with post hoc tests : Compare multiple concentrations using Tukey’s HSD.
  • Bootstrap resampling : Estimate confidence intervals for IC50_{50} values .

Q. How can structural analogs guide SAR studies?

  • Fragment-based design : Replace the difluoromethyl group with -CF3_3 or -CH3_3 to probe steric/electronic effects.
  • Bioisosteres : Substitute the pyrazole ring with 1,2,4-triazole and compare activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.